molecular formula C15H12Cl2N4O B3329947 4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 649664-91-5

4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B3329947
CAS No.: 649664-91-5
M. Wt: 335.2 g/mol
InChI Key: WQDFEKWGQUMXFA-UHFFFAOYSA-N
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Description

4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with chloro and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.

    Amidation: The final step involves the reaction of the chlorinated intermediate with 2-chlorophenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been explored for its applications in various scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include kinases, ion channels, and transcription factors.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide: shares structural similarities with other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-8-12-13(17)9(7-18-14(12)21(2)20-8)15(22)19-11-6-4-3-5-10(11)16/h3-7H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDFEKWGQUMXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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